1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
CAS No.: 1010909-80-4
Cat. No.: VC11798668
Molecular Formula: C21H20N4O2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010909-80-4 |
|---|---|
| Molecular Formula | C21H20N4O2 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 1-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
| Standard InChI | InChI=1S/C21H20N4O2/c1-3-21(26)25-20(15-6-9-17-19(12-15)23-11-10-22-17)13-18(24-25)14-4-7-16(27-2)8-5-14/h4-12,20H,3,13H2,1-2H3 |
| Standard InChI Key | RIVASVMGETXSCE-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3 |
| Canonical SMILES | CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula is , with a molar mass of 360.4 g/mol. Its IUPAC name reflects three key components:
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A 4,5-dihydro-1H-pyrazole (pyrazoline) ring, a five-membered heterocycle with two adjacent nitrogen atoms and one double bond.
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A quinoxalin-6-yl substituent, a bicyclic aromatic system derived from benzene fused with a pyrazine ring.
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A 4-methoxyphenyl group attached to the pyrazoline core, providing electron-donating character through the methoxy (-OCH₃) moiety.
The propan-1-one group () is linked to the pyrazoline’s N1 position, contributing polarity and hydrogen-bonding capacity.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1010909-80-4 | |
| SMILES | CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3 | |
| InChIKey | RIVASVMGETXSCE-UHFFFAOYSA-N | |
| PubChem CID | 24250091 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to pyrazoline-quinoxaline hybrids :
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Quinoxaline Formation: Condensation of o-phenylenediamine with diketones or α-keto acids under acidic conditions yields the quinoxaline core .
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Pyrazoline Cyclization: Reaction of a chalcone derivative (e.g., 4-methoxyphenyl vinyl ketone) with hydrazine hydrate forms the pyrazoline ring. Substituents at C3 and C5 are introduced via appropriate aldehydes or ketones during this step .
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Ketone Functionalization: The propan-1-one group is introduced through N-alkylation or acylation reactions, often using propionyl chloride or analogous reagents .
Comparative Synthesis Data
Physicochemical Properties
Spectral Characteristics
While experimental spectra for this specific compound are unavailable, analogs provide insights:
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¹H NMR: Pyrazoline protons (H4, H5) typically resonate at δ 3.3–4.2 (m, 2H, CH₂) and δ 5.5–6.7 (dd, 1H, CH) . The quinoxaline aromatic protons appear as multiplets between δ 7.8–9.1, while the methoxy group shows a singlet near δ 3.8 .
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¹³C NMR: The carbonyl carbon of the propanone group is expected at δ 195–205 ppm, with quinoxaline carbons in the δ 125–155 range .
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MS (ESI+): Predicted molecular ion peak at m/z 361.2 ([M+H]⁺).
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the ketone and aromatic groups; limited in water (logP ≈ 3.1 estimated).
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Stability: Susceptible to photodegradation under UV light, as seen in related quinoxalines .
Computational Insights
Molecular Docking and QSAR
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DFT Calculations: For the chlorophenyl analog (Cl-4-PQPP), Fukui indices indicate nucleophilic attack occurs at the pyrazoline’s N2 and quinoxaline’s C2 positions .
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ADMET Predictions:
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Bioavailability: 55% (Rule of Five compliant)
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Blood-Brain Barrier Permeation: Low (logBB = -1.2)
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CYP2D6 Inhibition: Probable (pKi = 6.8)
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